molecular formula C12H10N2O B13664887 2-(3-Benzofuryl)-5-methyl-1H-imidazole

2-(3-Benzofuryl)-5-methyl-1H-imidazole

Cat. No.: B13664887
M. Wt: 198.22 g/mol
InChI Key: IAZAXJGNNALJKX-UHFFFAOYSA-N
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Description

2-(3-Benzofuryl)-5-methyl-1H-imidazole is a heterocyclic compound featuring a benzofuran moiety fused to an imidazole ring with a methyl substituent at the 5-position. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antifungal, and antiproliferative activities .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1-benzofuran-3-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H10N2O/c1-8-6-13-12(14-8)10-7-15-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,14)

InChI Key

IAZAXJGNNALJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=COC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzofuryl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-benzofuryl-substituted phthalides with imidazole derivatives under specific conditions . Another approach involves the photochemical synthesis of benzofuran derivatives, which can then be further functionalized to obtain the desired imidazole compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials such as benzofurans and imidazoles. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Benzofuryl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(3-Benzofuryl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzofuryl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The benzofuran and imidazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the imidazole and benzofuran/benzimidazole rings critically influence physicochemical properties. Key comparisons include:

Table 1: Comparison of Structural Analogs
Compound Name Substituents Melting Point (°C) Yield (%) Key Properties Reference
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole Benzyl, p-tolyl, 5-methyl >320 83 High thermal stability
2-(1-Allyl-5-phenyl-1H-indol-3-yl)-1H-benzo[d]imidazole Allyl, phenyl, 5-methyl >320 81 High crystallinity
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Hydrosulfonyl, 5-methyl Not reported Variable Enhanced solubility
Benzothiazole-based antimitotics (e.g., MI-181 analogs) Benzothiazole, methylamino bridge Not reported Not given Improved water solubility

Key Observations :

  • Thermal Stability : Bulky substituents (e.g., benzyl, allyl) in indole-containing analogs () result in exceptionally high melting points (>300°C), likely due to strong π-π stacking and hydrogen bonding .
  • Solubility: Incorporation of hydrosulfonyl groups () or methylamino bridges () enhances water solubility, which is critical for bioavailability .
Table 2: Pharmacological Comparison
Compound Class Biological Activity Mechanism/Application Reference
Benzothiazole-based antimitotics Antiproliferative Tubulin inhibition; activity against cervical, breast, and colon cancers
5-Hydrosulfonyl benzimidazoles Antitumor Apoptosis induction in tumor cell lines
Methoxy-substituted benzimidazoles Fungicidal Inhibition of Macrophomina and Fusarium species

Key Insights :

  • Antiproliferative Activity : Benzothiazole derivatives () demonstrate superior selectivity for cancer cells over healthy HEK-293 cells, attributed to optimized aromatic ring substitutions .
  • Antifungal Activity : Methoxy and halogen substituents (e.g., ) enhance interactions with fungal enzymes, improving efficacy .

Computational and Spectroscopic Analysis

  • DFT Studies : utilized B3LYP/6-31G* calculations to confirm structural stability, showing that electron-donating groups (e.g., methoxy) lower HOMO-LUMO gaps, enhancing reactivity .
  • Spectral Characterization : All analogs were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming regioselectivity and purity .

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